Trichloro(3-phenylpropyl)silane

Descripción general

Descripción

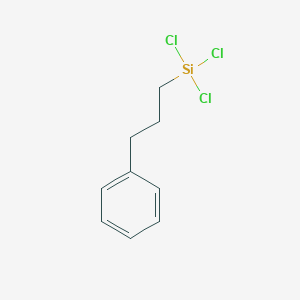

Trichloro(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C9H11Cl3Si. It is a colorless to almost colorless clear liquid with a molecular weight of 253.62 g/mol . This compound is primarily used as a silane coupling agent and in the formation of self-assembled monolayers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trichloro(3-phenylpropyl)silane can be synthesized through the hydrosilylation of allylbenzene with trichlorosilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of trichlorosilane with phenylpropene in the presence of a platinum-based catalyst. The process is optimized to ensure high yield and purity, often exceeding 97% .

Análisis De Reacciones Químicas

Types of Reactions: Trichloro(3-phenylpropyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Substitution: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles such as alcohols, amines, or thiols under mild conditions.

Major Products Formed:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Coupling Agent in Organic Synthesis

Trichloro(3-phenylpropyl)silane is primarily utilized as a coupling agent in organic synthesis. Its ability to form covalent bonds with various substrates makes it particularly valuable in creating stable linkages between organic compounds and inorganic materials. This application is crucial in the development of advanced materials with tailored properties for specific applications.

Precursor for Organosilicon Materials

This compound serves as a vital precursor for synthesizing diverse organosilicon materials. By manipulating reaction conditions, researchers can customize the properties of the resulting materials, including hydrophobicity and thermal stability. The phenyl group enhances the material's mechanical and chemical resistance, making it suitable for various industrial applications.

Surface Modification

This compound is extensively used for surface modification processes. It reacts with hydroxyl groups on surfaces (such as glass and metals) through a process known as hydrosilylation. This reaction forms a covalent bond, introducing the phenyl group onto the surface, which can significantly improve adhesion and durability in coatings and composites. The enhanced surface properties lead to better performance in applications such as:

- Coatings for electronic devices

- Adhesives in construction materials

- Biomedical devices

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Trichlorosilane | SiCl₄ | A simpler silane without organic substituents |

| Trimethylsilane | C₃H₉Si | Contains methyl groups instead of chlorinated phenyl |

| Trichloro(3-chloropropyl)silane | C₉H₁₁Cl₄Si | Has an additional chlorine on the propyl chain |

| Trichloro(phenyl)silane | C₈H₇Cl₃Si | Lacks the propyl chain; only contains a phenyl group |

This table illustrates that this compound's combination of a phenyl group and a propyl chain enhances its reactivity compared to simpler silanes.

Adhesion Studies

Research has demonstrated that this compound significantly improves adhesion between polymer matrices and inorganic fillers. In one study, coatings applied using this silane showed enhanced durability under environmental stress tests compared to those without silane treatment.

Biomedical Applications

Investigations into the interactions between this compound and biological molecules suggest potential biomedical applications. Studies indicate that surfaces modified with this silane exhibit improved biocompatibility, making them suitable for medical implants .

Mecanismo De Acción

The mechanism of action of trichloro(3-phenylpropyl)silane involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive chlorine atoms that can be substituted with various functional groups, allowing it to act as a versatile coupling agent . The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .

Comparación Con Compuestos Similares

Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.

Trichlorophenylsilane (C6H5SiCl3): Used in the synthesis of silicone polymers.

Uniqueness: Trichloro(3-phenylpropyl)silane is unique due to its phenylpropyl group, which provides additional hydrophobicity and steric bulk compared to simpler trichlorosilanes. This makes it particularly useful in applications requiring enhanced surface modification and coupling efficiency .

Actividad Biológica

Trichloro(3-phenylpropyl)silane, a silane compound with the molecular formula CHClSi, is recognized for its potential applications in various fields, including materials science, organic synthesis, and as a coupling agent in the preparation of siloxane bonds. Understanding its biological activity is crucial as it impacts its safety and efficacy in applications such as drug delivery systems, coatings, and other biomedical uses.

- CAS Number : 13617-40-8

- Molecular Weight : 253.622 g/mol

- IUPAC Name : this compound

- SMILES Notation : C1=CC=C(C=C1)CCCSi(Cl)Cl

The compound features a phenyl group attached to a propyl chain, with three chlorine atoms substituted on the silicon atom. This structure influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several key areas of interest:

-

Toxicity Studies :

- Preliminary studies suggest that silanes can exhibit varying degrees of toxicity depending on their structure and substituents. For instance, phenyl-substituted silanes have been evaluated for acute oral toxicity and dermal sensitization, with findings indicating a need for careful handling due to potential irritative effects on skin and mucous membranes .

-

Reactivity with Biological Molecules :

- This compound is known to react with nucleophiles, forming stable siloxane bonds. This property is significant in developing biocompatible materials for coatings or drug delivery systems. The reactivity profile suggests that it may interact with proteins or nucleic acids, which could lead to alterations in biological functions.

-

Potential Applications in Drug Delivery :

- The ability of this compound to form siloxane networks makes it a candidate for use in drug delivery systems. Its hydrophobic nature could facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. However, further studies are needed to assess its biocompatibility and long-term effects within biological systems.

Case Study 1: Dermal Toxicity Assessment

A study conducted on phenyl-substituted methicones indicated that compounds similar to this compound displayed varying degrees of skin irritation upon topical application. In this study, different concentrations were tested on animal models, revealing that higher concentrations led to significant irritation and sensitization responses .

Case Study 2: In Vitro Reactivity

In vitro studies have shown that this compound can react with amino acids and proteins, leading to modifications that may affect protein structure and function. This reaction pathway suggests potential implications for cellular interactions and toxicity .

Research Findings Summary Table

Propiedades

IUPAC Name |

trichloro(3-phenylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3Si/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOHXSVBLYVERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498428 | |

| Record name | Trichloro(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13617-40-8 | |

| Record name | Trichloro(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(3-phenylpropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.